molecular formula C19H22FN3O4S B4118167 2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide

2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide

Cat. No. B4118167
M. Wt: 407.5 g/mol
InChI Key: ACZSRTBXIOKJMH-UHFFFAOYSA-N
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Description

2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancers. This compound was first synthesized by Takeda Pharmaceuticals in 2015 and has since been the subject of extensive scientific research.

Mechanism of Action

2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide works by inhibiting the activity of several key enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Specifically, it inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the development and survival of B cells. It also inhibits the activity of interleukin-2-inducible T-cell kinase (ITK), which is involved in T-cell signaling.
Biochemical and Physiological Effects:
2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the proliferation of cancer cells, induces apoptosis (cell death), and reduces the expression of several key proteins that are involved in cancer cell survival. It also reduces tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide is its specificity for BTK and ITK, which makes it a promising candidate for the treatment of cancers that are driven by these enzymes. However, its efficacy may be limited by the development of drug resistance, which is a common problem in cancer treatment. Additionally, further studies are needed to determine the optimal dosage and treatment schedule for 2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide.

Future Directions

There are several future directions for research on 2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide. One area of focus is the development of combination therapies that use 2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance. Another area of focus is the development of biomarkers that can be used to predict patient response to 2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide treatment. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide in clinical trials.

Scientific Research Applications

2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several key enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells.

properties

IUPAC Name

2-[[2-(3-fluoro-N-methylsulfonylanilino)acetyl]amino]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S/c1-3-11-21-19(25)16-9-4-5-10-17(16)22-18(24)13-23(28(2,26)27)15-8-6-7-14(20)12-15/h4-10,12H,3,11,13H2,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZSRTBXIOKJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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